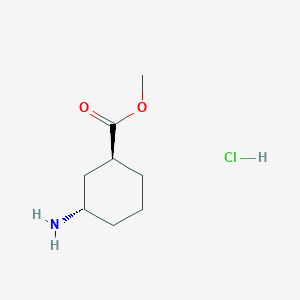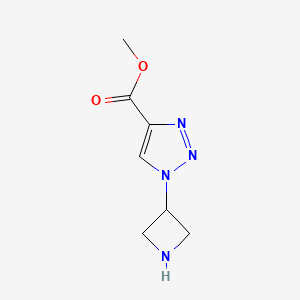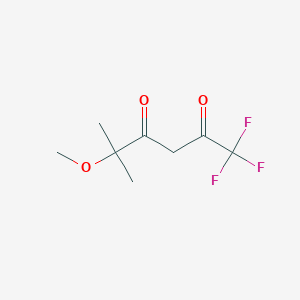![molecular formula C13H19NO5 B3104105 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid CAS No. 146033-29-6](/img/structure/B3104105.png)
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid
Vue d'ensemble
Description
“3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid” is a chemical compound with the CAS Number: 903094-62-2 . It has a molecular weight of 241.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid . The InChI code is 1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.24 . It is a powder that is stored at room temperature .Mécanisme D'action
Boc-L-Fmoc-OH is a derivative of proline, which is an amino acid that is commonly found in peptides and proteins. When Boc-L-Fmoc-OH is incorporated into a peptide or protein, it can affect the structure and function of the molecule. For example, it can influence the conformation of the peptide or protein and its ability to interact with other molecules.
Biochemical and Physiological Effects:
Boc-L-Fmoc-OH does not have any known biochemical or physiological effects on its own. However, when it is incorporated into a peptide or protein, it can affect the biochemical and physiological properties of the molecule. For example, it can influence the stability, solubility, and activity of the peptide or protein.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-Fmoc-OH is a widely used building block for the synthesis of peptides and proteins. It has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the use of Boc-L-Fmoc-OH in scientific research. One area of interest is the development of new methods for the synthesis of peptides and proteins using Boc-L-Fmoc-OH as a building block. Another area of interest is the use of Boc-L-Fmoc-OH in the development of new drugs and therapies. Finally, there is also interest in the use of Boc-L-Fmoc-OH in the study of protein folding and misfolding, which is an important area of research in the field of protein biochemistry.
Applications De Recherche Scientifique
Boc-L-Fmoc-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are important molecules in biological systems and are involved in a wide range of processes such as cell signaling, enzyme catalysis, and immune response. The ability to synthesize peptides and proteins in the laboratory allows researchers to study their structure and function and to develop new drugs and therapies.
Safety and Hazards
Propriétés
IUPAC Name |
3-[furan-2-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYALAYNQQCHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





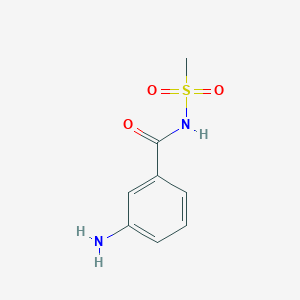
![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)
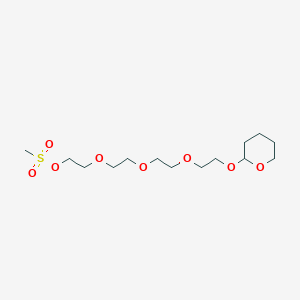

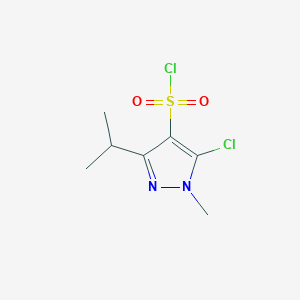
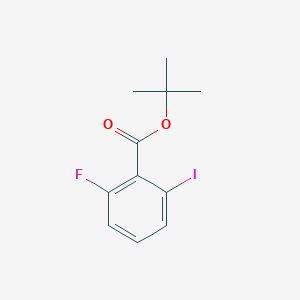
![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)
